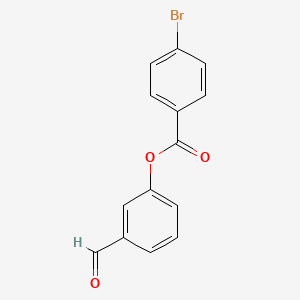

3-Formylphenyl 4-bromobenzoate

Description

Properties

IUPAC Name |

(3-formylphenyl) 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrO3/c15-12-6-4-11(5-7-12)14(17)18-13-3-1-2-10(8-13)9-16/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKCUBMBMFKMAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 3-formylphenol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (1.5 equiv) is added to deprotonate the phenol, followed by dropwise addition of 4-bromobenzoyl chloride (1.1 equiv) at 0–5°C. The mixture is stirred for 12–24 hours at room temperature, with progress monitored by thin-layer chromatography (TLC). Post-reaction, the solution is washed with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated to yield a crude product, which is purified via recrystallization from ethanol.

Table 1: Key Parameters for Acid Chloride Method

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | Maximizes solubility |

| Temperature | 0°C → RT | Minimizes side reactions |

| Base | Triethylamine | Efficient deprotonation |

| Molar Ratio (Phenol:Cl) | 1:1.1 | Drives completion |

| Purification | Ethanol recrystallization | Purity >95% |

Yields typically range from 75–85%, with impurities arising from incomplete acyl chloride formation or hydrolysis.

Bromination of 3-Formylphenyl Benzoate

An alternative route involves brominating 3-formylphenyl benzoate at the 4-position of the benzoate ring. This method avoids handling pre-brominated benzoyl chlorides but requires precise control to prevent over-bromination.

Electrophilic Aromatic Bromination

In a protocol adapted from CN109912396B, 3-formylphenyl benzoate (1.0 equiv) is dissolved in DCM and treated with bromine (1.05 equiv) in the presence of FeBr₃ (0.1 equiv) as a Lewis acid. The reaction proceeds at 40°C for 6 hours, after which the mixture is quenched with Na₂S₂O₃, extracted, and purified via column chromatography (hexane:ethyl acetate = 4:1).

Critical Considerations:

-

Regioselectivity: The electron-withdrawing ester group directs bromination to the para position of the benzoate ring.

-

Side Reactions: Ortho bromination (<5%) and dibromination (<2%) are minimized by maintaining sub-stoichiometric Br₂ and low temperatures.

-

Yield: 68–72%, lower than direct esterification due to competing side reactions.

Vapor-Phase Bromination for Scalable Synthesis

A patent-derived vapor-phase method (EP0420556A2) offers a solvent-free approach suitable for industrial-scale production. While originally designed for 4-bromo-3-methylanisole, the protocol is adaptable to 3-formylphenyl 4-bromobenzoate precursors.

Reactor Setup and Conditions

-

Reactor Type: Continuous-flow system with reflux column and vacuum distillation.

-

Pressure: 50 mmHg (6.7 kPa) to maintain vapor phase.

-

Temperature Gradient: 90–100°C in the reaction zone vs. 70–80°C in the bromine vaporizer.

-

Feedstock: 3-Formylphenyl benzoate vapor and bromine gas (1:1 molar ratio).

Advantages:

-

No Solvent Waste: Eliminates purification steps associated with liquid-phase reactions.

-

High Purity: >98% para-brominated product due to precise vapor-phase mixing.

-

Scalability: Throughput exceeds batch methods by 3–5x.

Limitations:

-

Requires specialized equipment for vapor handling.

-

Initial capital investment is higher than conventional methods.

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

Comparative Analysis of Methods

Table 2: Method Efficiency Metrics

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Acid Chloride | 75–85 | 95–98 | Moderate | $$ |

| Electrophilic Bromination | 68–72 | 90–93 | Low | $ |

| Vapor-Phase | 80–85 | 98–99 | High | $$$$ |

The acid chloride route balances cost and yield for laboratory-scale synthesis, while vapor-phase bromination excels in industrial settings despite higher upfront costs .

Chemical Reactions Analysis

Types of Reactions

3-Formylphenyl 4-bromobenzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium under reflux conditions.

Reduction: NaBH4 in methanol at room temperature.

Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Major Products

Oxidation: 3-Formylphenyl 4-carboxybenzoate.

Reduction: 3-Hydroxymethylphenyl 4-bromobenzoate.

Substitution: Various substituted phenyl benzoates depending on the nucleophile used.

Scientific Research Applications

3-Formylphenyl 4-bromobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

Industry: Utilized in the production of advanced materials, such as polymers or liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Formylphenyl 4-bromobenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its formyl and bromobenzoate groups. These interactions can involve hydrogen bonding, van der Waals forces, or covalent bonding, depending on the target molecule. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The substitution pattern on the aryl group and benzoate moiety significantly influences physicochemical and biological properties. Key analogues include:

Table 1: Structural Analogues of 3-Formylphenyl 4-Bromobenzoate

Notes:

- Reactivity : The formyl group in this compound offers superior reactivity for hydrazone formation (e.g., in Schiff base synthesis) compared to acetyl or nitro substituents .

- Polymorphism: Unlike 4-bromophenyl 4-bromobenzoate, which exhibits polymorph-dependent mechanical behavior (plastic vs.

- Biological Activity : Isosorbide di-esters with 4-bromobenzoate groups show weaker acetylcholinesterase (AChE) inhibition compared to chloro analogues, suggesting bromine's steric bulk reduces binding affinity .

Positional Isomers and Bromine Substitution

The position of bromine on the benzoate ring alters electronic and steric effects:

- 4-Bromo vs. 3-Bromo : 4-Acetylphenyl 3-bromobenzoate (3-bromo position) exhibits a lower melting point and reduced crystallinity compared to 4-bromo isomers due to disrupted symmetry .

- Electronic Effects : The para-bromine in this compound withdraws electron density via inductive effects, increasing the electrophilicity of the ester carbonyl group and enhancing hydrolysis susceptibility compared to meta-bromo analogues .

Functional Group Comparisons

Table 2: Functional Group Impact on Properties

- Nitro Group : 4-Nitrophenyl 4-bromobenzoate’s nitro group is strongly electron-withdrawing, making it more reactive in SNAr reactions compared to the formyl-substituted analogue .

- Aldehyde Utility : The formyl group in this compound facilitates the synthesis of hydrazone derivatives, which are pharmacologically relevant .

Supramolecular Interactions

The formyl group participates in hydrogen bonding and π-π stacking, influencing crystal packing:

Q & A

Q. What are the key structural features and characterization methods for 3-formylphenyl 4-bromobenzoate?

The compound (C₁₄H₉BrO₃, MW 305.13) consists of a 4-bromobenzoate ester linked to a 3-formylphenyl group. Key characterization methods include:

- Single-crystal X-ray diffraction (SCXRD) to resolve molecular packing and confirm stereochemistry, using software like SHELXL for refinement .

- FT-IR and NMR spectroscopy to identify functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹ for ester and formyl groups) .

- Mass spectrometry to validate molecular weight and fragmentation patterns.

Q. What synthetic routes are effective for preparing this compound?

A common method involves esterification between 4-bromobenzoyl chloride and 3-formylphenol under basic conditions (e.g., Schotten-Baumann reaction). Key steps:

Q. What safety precautions are critical when handling this compound?

While toxicological data are limited, general precautions include:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.

- First aid : Flush eyes/skin with water for 15 minutes upon exposure; seek medical attention .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

Advanced Research Questions

Q. How do polymorphic forms of this compound influence mechanical properties?

Polymorphism in bromobenzoate derivatives (e.g., 4-bromophenyl 4-bromobenzoate) can lead to divergent mechanical behaviors , such as plastic, elastic, or brittle responses, depending on molecular packing. Strategies to study this:

- Crystallization under varied conditions (solvent, temperature) to isolate polymorphs.

- Nanoindentation tests to quantify hardness and elasticity .

- Hirshfeld surface analysis to correlate intermolecular interactions (e.g., halogen bonding) with material properties .

Q. How can computational modeling enhance the design of this compound derivatives for biological applications?

- Docking studies : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinities.

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization for improved reactivity .

- QSAR models : Corlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with bioactivity .

Q. What crystallographic challenges arise in resolving the structure of this compound complexes?

- Disorder in formyl groups : Address via low-temperature crystallography (<150 K) to reduce thermal motion.

- Heavy atom effects : Bromine’s high electron density can complicate phase determination; use dual-space methods in SHELXD for solution .

- Twinned crystals : Apply TWINLAW in refinement suites to deconvolute overlapping reflections .

Q. How does the formyl group influence the reactivity of this compound in cross-coupling reactions?

The formyl group enables site-selective functionalization :

- Condensation reactions : React with hydrazines to form hydrazones for sensor applications.

- Nucleophilic aromatic substitution : Activate the bromine substituent via Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups .

- Redox activity : Reduce the formyl group to a hydroxymethyl moiety for solubility modulation .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound?

- Reproduce conditions : Ensure stoichiometric ratios (e.g., 1:1 phenol:acyl chloride) and solvent purity match literature.

- Characterize byproducts : Use LC-MS to identify side products (e.g., hydrolyzed benzoic acid).

- Optimize catalysts : Test Lewis acids (e.g., DMAP) to improve esterification efficiency .

Q. What analytical techniques validate the absence of residual solvents in crystallized this compound?

- Thermogravimetric analysis (TGA) : Measure weight loss upon heating to detect solvent traces.

- SCXRD : Check for unresolved electron density in voids, indicating trapped solvent .

- ¹H NMR in DMSO-d₆ : Identify peaks from common solvents (e.g., acetone, chloroform) .

Methodological Best Practices

Q. What strategies improve the reproducibility of crystallization for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.